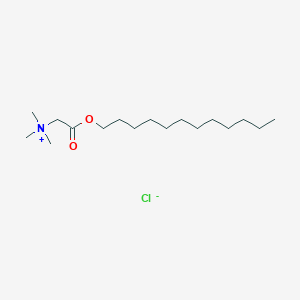
Benzenesulfinate
Descripción general
Descripción
Benzenesulfinate is an organosulfinate that is the conjugate base of benzenesulfinic acid obtained by deprotonation of the sulfinic acid group. It is a conjugate base of a benzenesulfinic acid.
Aplicaciones Científicas De Investigación
Solid-Phase Synthesis
Benzenesulfinate derivatives, such as polymer-supported benzenesulfonamides, are used in solid-phase synthesis. They have been employed as key intermediates in various chemical transformations, including rearrangements to yield diverse privileged scaffolds. This showcases their utility in facilitating complex chemical syntheses (Fülöpová & Soural, 2015).
Electrochemical Applications
Benzenesulfinate has been studied for its role in the electro-oxidation of catechols, leading to the synthesis of new sulfone derivatives. This application is significant in electro-organic chemistry, demonstrating the potential of benzenesulfinate in facilitating novel organic reactions (Nematollahi & Rahchamani, 2002).
Analytical Methods in Environmental Science
Benzenesulfonamides, along with similar compounds, have been the subject of analytical studies in environmental science. Their detection in various environmental matrices, like water and soil, and their potential as emerging organic pollutants have been explored (Herrero et al., 2014).
Organic Synthesis
In organic synthesis, benzenesulfinate has been used in the formation of sulfone derivatives and in reactions with N-substituted maleimides. These studies highlight its usefulness in creating specific molecular structures and its reactivity in organic reactions (Matsuda et al., 1975).
Enzymatic Catalysis
Benzenesulfinate has been incorporated in enzymatic methods, like in the synthesis of β-ketosulfones, demonstrating its potential in green chemistry applications. This approach extends the application of benzenesulfinate in more environmentally friendly chemical synthesis processes (Li et al., 2021).
Hydrolysis Studies
The hydrolysis of benzenesulfinate and its derivatives has been a subject of study, providing insights into its chemical behavior and reactivity under various conditions. Such studies are vital for understanding the fundamental properties of this compound (Okuyama, 1996).
Inorgano-organic Solids
Benzenesulfinate has been used in the formation of inorgano-organic solids like silver benzenesulfonate, showcasing its potential in materials science for creating novel compounds with unique structural and functional properties (Shimizu et al., 1999).
Propiedades
IUPAC Name |
benzenesulfinate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O2S/c7-9(8)6-4-2-1-3-5-6/h1-5H,(H,7,8)/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEHKKBHWRAXMCH-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5O2S- | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50862453 | |
| Record name | Benzenesulfinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50862453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.17 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzenesulfinate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Phenyl-[1,2]selenazolo[5,4-b]pyridin-3-one](/img/structure/B1229129.png)



![(1R,3R,5S,8S,13R,14S)-1-hydroxy-14-(2-hydroxypropan-2-yl)-13-methyl-4,7,10-trioxapentacyclo[6.4.1.19,12.03,5.05,13]tetradecane-6,11-dione](/img/structure/B1229134.png)







